3,4-Bis(dibromomethyl)benzonitrile
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Overview
Description
3,4-Bis(dibromomethyl)benzonitrile is a chemical compound with the molecular formula C9H5Br4N and a molecular weight of 446.76 g/mol . It is characterized by the presence of two dibromomethyl groups attached to a benzonitrile core. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3,4-Bis(dibromomethyl)benzonitrile typically involves the bromination of 3,4-dimethylbenzonitrile. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality .
Chemical Reactions Analysis
3,4-Bis(dibromomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3,4-dimethylbenzonitrile using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the dibromomethyl groups can lead to the formation of corresponding carboxylic acids.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Bis(dibromomethyl)benzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potent and orally active small molecule inhibitors, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 3,4-Bis(dibromomethyl)benzonitrile involves its interaction with specific molecular targets. For instance, as an intermediate in the synthesis of PTP1B inhibitors, it plays a crucial role in modulating the activity of this enzyme, which is involved in regulating insulin signaling pathways . The dibromomethyl groups facilitate the binding of the compound to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
3,4-Bis(dibromomethyl)benzonitrile can be compared with other similar compounds, such as:
3,4-Dimethylbenzonitrile: Lacks the bromine atoms and has different reactivity and applications.
3,4-Dibromobenzonitrile: Contains bromine atoms directly attached to the benzene ring, leading to different chemical properties and reactivity.
3,4-Bis(dichloromethyl)benzonitrile: Similar structure but with chlorine atoms instead of bromine, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of dibromomethyl groups, which impart distinct chemical properties and reactivity .
Properties
Molecular Formula |
C9H5Br4N |
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Molecular Weight |
446.76 g/mol |
IUPAC Name |
3,4-bis(dibromomethyl)benzonitrile |
InChI |
InChI=1S/C9H5Br4N/c10-8(11)6-2-1-5(4-14)3-7(6)9(12)13/h1-3,8-9H |
InChI Key |
GDPUPOWDNZBAQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(Br)Br)C(Br)Br |
Origin of Product |
United States |
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